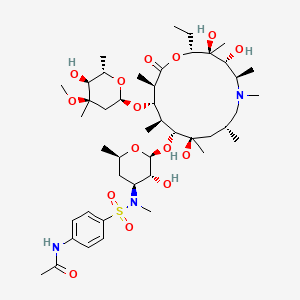

3'-N-((4-(Acetylamino)phenyl)sulfonyl)-3'-N-demethylazithromycin

Overview

Description

3’-N-((4-(Acetylamino)phenyl)sulfonyl)-3’-N-demethylazithromycin is a derivative of azithromycin, a well-known macrolide antibiotic. This compound is characterized by the presence of an acetylamino group attached to a phenyl ring, which is further connected to a sulfonyl group. The modification of azithromycin with these functional groups aims to enhance its pharmacological properties and broaden its spectrum of activity.

Mechanism of Action

Azithromycin Impurity H, also known as 3’-N-((4-(Acetylamino)phenyl)sulfonyl)-3’-N-demethylazithromycin, GY11I2897O, or UNII-GY11I2897O, is an impurity found in Azithromycin . Here is a detailed analysis of its mechanism of action:

Target of Action

The primary target of Azithromycin Impurity H is the 70S ribosome of bacteria, specifically the 50S subunit . The 70S ribosome is a component of the bacterial protein synthesis machinery, playing a crucial role in the formation of proteins.

Mode of Action

Azithromycin Impurity H inhibits bacterial growth by binding to the 70S ribosome , specifically the 50S subunit . This binding prevents peptide bond formation and translocation during protein synthesis . As a result, the bacteria are unable to synthesize proteins, which are essential for their growth and survival.

Biochemical Pathways

The action of Azithromycin Impurity H affects the protein synthesis pathway in bacteria . By binding to the 50S subunit of the 70S ribosome, it prevents the formation of peptide bonds, a critical step in the protein synthesis pathway. This disruption leads to the inhibition of bacterial growth.

Pharmacokinetics

It’s known that the parent compound, azithromycin, has a high degree of tissue penetration and a long half-life

Result of Action

The primary result of the action of Azithromycin Impurity H is the inhibition of bacterial growth . By preventing protein synthesis, the bacteria are unable to grow and multiply, leading to a reduction in the bacterial population.

Biochemical Analysis

Biochemical Properties

Azithromycin Impurity H interacts with various biomolecules in the cell. It inhibits bacterial growth by binding to the 70S ribosome, specifically the 50S subunit, preventing peptide bond formation and translocation during protein synthesis . Resistance is attributed to mutations in 50S rRNA preventing binding of Azithromycin and allowing the cell to synthesize error-free proteins .

Cellular Effects

Azithromycin Impurity H has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting protein synthesis, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Azithromycin Impurity H involves its binding to the 70S ribosome, specifically the 50S subunit, which prevents peptide bond formation and translocation during protein synthesis . This inhibition of protein synthesis is the primary mechanism by which Azithromycin Impurity H exerts its effects at the molecular level .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-N-((4-(Acetylamino)phenyl)sulfonyl)-3’-N-demethylazithromycin typically involves multiple steps, starting from azithromycin. The key steps include:

N-Demethylation: The removal of a methyl group from the nitrogen atom in azithromycin.

Sulfonylation: Introduction of the sulfonyl group to the demethylated azithromycin.

Acetylation: Addition of the acetylamino group to the phenyl ring.

Each of these steps requires specific reagents and conditions. For instance, N-demethylation can be achieved using reagents like boron tribromide (BBr3) under controlled conditions. Sulfonylation often involves the use of sulfonyl chlorides in the presence of a base such as pyridine. Acetylation is typically carried out using acetic anhydride in the presence of a catalyst like pyridine.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3’-N-((4-(Acetylamino)phenyl)sulfonyl)-3’-N-demethylazithromycin can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halides (e.g., NaCl, KBr) and bases (e.g., NaOH, KOH) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

3’-N-((4-(Acetylamino)phenyl)sulfonyl)-3’-N-demethylazithromycin has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential antibacterial and antiviral properties.

Medicine: Research focuses on its efficacy as an antibiotic and its potential to treat resistant bacterial strains.

Industry: It is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Comparison with Similar Compounds

Similar Compounds

Azithromycin: The parent compound, widely used as an antibiotic.

Clarithromycin: Another macrolide antibiotic with a similar mechanism of action.

Erythromycin: An older macrolide antibiotic with a similar structure but different pharmacokinetic properties.

Uniqueness

3’-N-((4-(Acetylamino)phenyl)sulfonyl)-3’-N-demethylazithromycin is unique due to its modified structure, which may confer enhanced activity and stability compared to its parent compound, azithromycin. The presence of the acetylamino and sulfonyl groups can potentially improve its binding affinity to bacterial ribosomes and reduce resistance development.

Properties

IUPAC Name |

N-[4-[[(2S,3R,4S,6R)-2-[[(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]-methylsulfamoyl]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H77N3O15S/c1-15-34-45(11,55)38(51)28(6)47(12)23-24(2)21-43(9,54)40(26(4)37(27(5)41(53)61-34)62-35-22-44(10,58-14)39(52)29(7)60-35)63-42-36(50)33(20-25(3)59-42)48(13)64(56,57)32-18-16-31(17-19-32)46-30(8)49/h16-19,24-29,33-40,42,50-52,54-55H,15,20-23H2,1-14H3,(H,46,49)/t24-,25-,26+,27-,28-,29+,33+,34-,35+,36-,37+,38-,39+,40-,42+,43-,44-,45-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXWVLGKGQGGAID-SYARVETMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)S(=O)(=O)C4=CC=C(C=C4)NC(=O)C)O)(C)O)C)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)S(=O)(=O)C4=CC=C(C=C4)NC(=O)C)O)(C)O)C)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H77N3O15S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00210127 | |

| Record name | 3'-N-((4-(ACcetylamino)phenyl)sulfonyl)-3'-N-demethylazithromycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00210127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

932.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612069-30-4 | |

| Record name | 3'-N-((4-(ACcetylamino)phenyl)sulfonyl)-3'-N-demethylazithromycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0612069304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-N-((4-(ACcetylamino)phenyl)sulfonyl)-3'-N-demethylazithromycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00210127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-N-((4-(ACETYLAMINO)PHENYL)SULFONYL)-3'-N-DEMETHYLAZITHROMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GY11I2897O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[[hydroxy[2-(methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-4-quinazolinamine](/img/structure/B601158.png)

![5'-Deoxy-N-[(pentyloxy)carbonyl]cytidine](/img/structure/B601167.png)

![5'-Deoxy-5-fluoro-N-[(pentyloxy)carbonyl]cytidine 2',3'-diacetate](/img/structure/B601175.png)